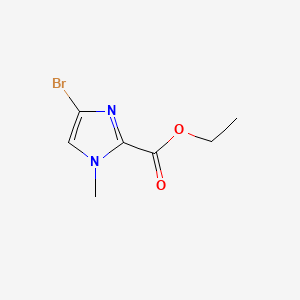

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCKOQOIVGTJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of an imidazole ester intermediate, followed by a regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the acylation of 1-methylimidazole with ethyl chloroformate to yield the intermediate, ethyl 1-methyl-1H-imidazole-2-carboxylate. The subsequent step is the regioselective bromination of this intermediate at the 4-position of the imidazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS).

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

This procedure details the formation of the ethyl ester intermediate.

Reaction Scheme:

1-Methylimidazole + Ethyl Chloroformate → Ethyl 1-methyl-1H-imidazole-2-carboxylate

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the intermediate.

Detailed Protocol:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1-methylimidazole and triethylamine in acetonitrile.

-

Cool the reaction mixture to -20 °C in an ice-salt bath.

-

Slowly add ethyl chloroformate to the cooled solution while maintaining the temperature below -15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 1-methyl-1H-imidazole-2-carboxylate.

Step 2: Synthesis of this compound

This procedure outlines the regioselective bromination of the intermediate.

Reaction Scheme:

Ethyl 1-methyl-1H-imidazole-2-carboxylate + NBS → this compound

Experimental Workflow:

Caption: Experimental workflow for the bromination step.

Detailed Protocol:

-

Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate in N,N-dimethylformamide (DMF).

-

To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction time can be lengthy, potentially several days, and should be monitored by TLC or LC-MS.

-

After completion of the reaction, pour the mixture into water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Starting Material |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Reagent (Step 1) |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Intermediate |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reagent (Step 2) |

| This compound | C₇H₉BrN₂O₂ | 233.06 | Final Product [1] |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | 1-Methylimidazole, Ethyl Chloroformate | Acetonitrile | -20 °C to RT | Several hours | ~85% |

| 2 | Ethyl 1-methyl-1H-imidazole-2-carboxylate, NBS | DMF | Room Temperature | Several days | ~40% |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization Data

The final product, this compound, can be characterized by various spectroscopic methods.

¹H NMR Data:

A representative ¹H NMR spectrum of the final product is available, which can be used to confirm its structure.[2] The spectrum would typically show signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the imidazole ring proton (a singlet).

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous biologically active compounds. This technical guide provides a summary of the available physicochemical properties of this specific molecule. It is important to note that while computational data is available, experimental data on its physical properties and biological activity is largely absent from public databases and scientific literature. This guide aims to collate the existing information and highlight the knowledge gaps for the scientific community.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the available data is primarily computational.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |

| Molecular Weight | 233.06 g/mol | PubChem[1] |

| Exact Mass | 231.98474 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 44.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 177 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Note: The XLogP3 value of 1.6 suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for drug candidates, as it can influence cell membrane permeability. The topological polar surface area (TPSA) of 44.1 Ų is also within a range typically associated with good oral bioavailability.

Experimental Data

A thorough search of scientific databases and chemical supplier information did not yield any experimentally determined physicochemical data for this compound. Key experimental parameters that remain to be determined include:

-

Melting Point: No experimental melting point has been reported.

-

Boiling Point: Predicted to be 314.1 ± 34.0 °C, but this has not been experimentally verified.

-

Solubility: Solubility in water and common organic solvents has not been documented.

The absence of this fundamental experimental data is a significant gap in the characterization of this compound.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the synthesis of analogous substituted imidazole carboxylates, a plausible synthetic route can be proposed.

A common approach for the synthesis of such compounds involves the construction of the imidazole ring followed by functionalization (e.g., bromination and N-methylation). Alternatively, the synthesis can start from a pre-functionalized imidazole precursor.

Proposed General Synthetic Workflow

A potential synthetic pathway could involve the following key steps:

-

Esterification: Starting with a suitable imidazole carboxylic acid, the ethyl ester can be formed using standard esterification methods (e.g., Fischer esterification with ethanol and a catalytic amount of acid).

-

N-methylation: The nitrogen at position 1 of the imidazole ring can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Bromination: The bromination at position 4 can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this step would be a critical factor to control.

A patent for the synthesis of a related compound, 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, utilizes a three-step reaction involving condensation, bromination, and debromination, starting from 1-methyl-1H-imidazole-5-formic acid. This suggests that bromination of a pre-existing 1-methyl-imidazole ring is a viable strategy.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological properties, or mechanism of action of this compound. The imidazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The presence of the bromo- and ethyl carboxylate substituents on the 1-methyl-imidazole core suggests that this compound could be a candidate for biological screening. However, without experimental data, any potential biological role remains speculative.

Conclusion

This compound is a chemical entity for which a basic set of computed physicochemical properties is available. These computational predictions suggest some drug-like characteristics. However, there is a significant lack of fundamental experimental data, including its melting point, boiling point, and solubility. Furthermore, no specific synthesis protocol has been published, and there is a complete absence of information regarding its biological effects. This presents both a challenge and an opportunity for researchers. The synthesis and thorough characterization of this compound, followed by biological screening, could reveal novel therapeutic potential, given the established importance of the imidazole scaffold in drug discovery. This guide serves to summarize the current state of knowledge and to highlight the areas where further research is critically needed.

References

An In-depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

CAS Number: 1260672-33-0

This technical guide provides a comprehensive overview of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthetic protocol, and its potential applications.

Chemical and Physical Properties

This compound is a substituted imidazole derivative. The presence of a bromine atom and an ester functional group makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and amide bond formations. A summary of its key computed chemical and physical properties is presented in Table 1.[1]

Table 1: Computed Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | This compound |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 231.98474 g/mol |

| Monoisotopic Mass | 231.98474 g/mol |

| Topological Polar Surface Area | 44.1 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 177 |

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process: 1) N-methylation of a suitable imidazole precursor, 2) bromination of the imidazole ring, and 3) esterification of a carboxylic acid intermediate or direct synthesis with the ester group in place. A potential route is the bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 1-methyl-1H-imidazole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) and anhydrous acetonitrile.

-

Bromination: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.1 equivalents) in anhydrous acetonitrile and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

DOT Diagram: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

The imidazole nucleus is a common scaffold in a wide range of biologically active compounds and approved drugs.[2] The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The bromo- and ester- functionalities allow for diverse chemical transformations. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce different substituents at the 4-position of the imidazole ring. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.

DOT Diagram: Role as a Chemical Intermediate

Caption: Role as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).

Potential in Signaling Pathways

Given the prevalence of imidazole-containing molecules in pharmacology, compounds derived from this compound could potentially interact with various biological targets. The imidazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites or receptor binding pockets.

For instance, many kinase inhibitors and G-protein coupled receptor (GPCR) modulators feature substituted imidazole cores. The specific biological activity would be determined by the nature of the substituents introduced via the bromo and ester handles.

DOT Diagram: General Drug-Target Interaction

Caption: Generalized interaction of an imidazole-based drug with a biological target.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its chemical functionalities allow for a wide range of structural modifications, enabling the exploration of diverse chemical spaces in the search for new therapeutic agents. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its potential applications in the development of new medicines.

References

structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the . The document outlines the expected spectroscopic data based on the known chemical structure and provides detailed, generalized experimental protocols for the key analytical techniques employed in its characterization.

Compound Identity

-

Systematic Name: this compound

-

Molecular Formula: C₇H₉BrN₂O₂[1]

-

Molecular Weight: 233.06 g/mol [1]

-

CAS Number: 1260672-33-0

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | H-5 (imidazole) |

| ~4.35 | q | 2H | -OCH₂CH₃ |

| ~3.90 | s | 3H | N-CH₃ |

| ~1.38 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C=O (ester) |

| ~140.0 | C-2 (imidazole) |

| ~125.0 | C-5 (imidazole) |

| ~115.0 | C-4 (imidazole) |

| ~62.0 | -OCH₂CH₃ |

| ~35.0 | N-CH₃ |

| ~14.5 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 232/234 | High | [M]⁺ and [M+2]⁺ (presence of Bromine isotopes) |

| 187/189 | Moderate | [M - OCH₂CH₃]⁺ |

| 159/161 | Moderate | [M - COOCH₂CH₃]⁺ |

| 70 | High | [C₄H₆N₂]⁺ (imidazole ring fragment) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540 | Medium | C=N stretch (imidazole) |

| ~1250 | Strong | C-O stretch (ester) |

| ~600 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be cited in the .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Key parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

Key parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Mass Analysis: The instrument is scanned over a mass-to-charge (m/z) range of 50-500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (and its isotopic pattern, characteristic of bromine) and major fragment ions.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the .

Caption: Workflow for the synthesis and structure elucidation of the target compound.

Caption: Logical relationships between spectroscopic data and the final confirmed structure.

References

Technical Guide: Physicochemical Properties of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular formula and weight of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The data is presented to support research and development activities.

Core Compound Identification

The fundamental physicochemical properties of this compound have been determined and are summarized below. These identifiers are critical for compound registration, analytical characterization, and computational modeling.

| Property | Value | Citation |

| Molecular Formula | C₇H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 233.06 g/mol | [1][2][3] |

| Exact Mass | 231.98474 Da | [1][2] |

| IUPAC Name | ethyl 4-bromo-1-methylimidazole-2-carboxylate | [1] |

Compound Properties Determination Workflow

The process of identifying the key properties of a novel or referenced compound like this compound follows a logical workflow. This begins with the basic structural information and leads to the calculation of its fundamental physicochemical properties.

Caption: Workflow for determining the molecular properties of the title compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound would typically involve the following general steps. Specific reaction conditions, however, may vary and should be optimized based on laboratory settings and desired yield and purity.

-

Starting Material Preparation: Synthesis or procurement of a suitable imidazole precursor.

-

Bromination: Introduction of the bromine atom at the 4-position of the imidazole ring. This is often achieved using a brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent.

-

Esterification: Conversion of a carboxylic acid group at the 2-position to its ethyl ester. This can be accomplished through Fischer esterification using ethanol in the presence of an acid catalyst.

-

N-Methylation: Addition of the methyl group to the nitrogen at the 1-position. This step typically involves a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

-

Work-up and Purification: The crude product is typically subjected to an aqueous work-up to remove inorganic byproducts and unreacted starting materials. Purification is then achieved through techniques such as column chromatography, recrystallization, or distillation to yield the final product of high purity.

Note: The sequence of these steps (e.g., bromination before or after esterification or N-methylation) can significantly impact the outcome and is a key consideration in the synthetic strategy.

Signaling Pathways

The involvement of this compound in specific signaling pathways is not broadly documented in publicly available literature. As a substituted imidazole, it belongs to a class of compounds known for a wide range of biological activities. Imidazole-containing molecules are known to interact with various biological targets, including enzymes and receptors. Researchers investigating this compound would typically screen it against a panel of relevant targets based on the therapeutic area of interest to elucidate its mechanism of action and potential role in cellular signaling. The logical workflow for such an investigation is depicted below.

Caption: A generalized workflow for identifying the biological activity of a compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following tables present a summary of expected spectroscopic data for Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, based on computational properties and data from closely related imidazole derivatives.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Monoisotopic Mass | 231.98474 Da |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | C5-H |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | N-CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O (ester) |

| ~140 | C2 (imidazole) |

| ~125 | C5 (imidazole) |

| ~115 | C4 (imidazole) |

| ~62 | -OCH₂CH₃ |

| ~35 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 232.9920 |

| [M+Na]⁺ | 254.9740 |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1540 | C=N stretch (imidazole ring) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from synthetic methods for related bromo-imidazole derivatives.

Materials:

-

Ethyl 1-methyl-1H-imidazole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

commercial availability of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted imidazole core is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application as a key intermediate in the synthesis of potent therapeutic agents, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Commercial Availability

This compound is a readily available starting material for synthetic chemistry. Several chemical suppliers offer this compound, ensuring its accessibility for research and development purposes.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 1260672-33-0 | PubChem[1] |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |

| Molecular Weight | 233.06 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4-bromo-1-methylimidazole-2-carboxylate | PubChem[1] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Purity | Typically >95% (Varies by supplier) | N/A |

Table 2: Commercial Suppliers

| Supplier | Product Number | Available Quantities |

| Sigma-Aldrich | AMBH93E4C8AE | Inquire |

| BLDpharm | BD00786549 | Inquire |

| Ambeed | A687563 | Inquire |

| PI Chemicals | PI-45237 | Inquire |

Note: Availability and product codes are subject to change. Please consult the respective supplier's website for the most current information.

Role in the Synthesis of PARP-1 Inhibitors

This compound serves as a crucial intermediate in the synthesis of novel Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. The imidazole scaffold can mimic the nicotinamide moiety of the NAD+ cofactor, which is essential for PARP-1 activity, thereby enabling competitive inhibition.

The following workflow illustrates the general synthetic strategy for preparing PARP-1 inhibitors utilizing this compound as a key building block.

Experimental Protocols

While a specific, detailed synthesis protocol for a named PARP inhibitor using this compound is proprietary and found within patent literature, a general experimental procedure based on common organic synthesis methodologies is provided below. This protocol outlines the key transformations involved in utilizing this building block.

4.1. General Procedure for Suzuki Coupling of this compound

This reaction is a cornerstone for creating carbon-carbon bonds, attaching an aryl or heteroaryl group at the 4-position of the imidazole ring.

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

4.2. General Procedure for Amide Bond Formation

Following the Suzuki coupling, the ester functional group is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form the final amide product.

-

Ester Hydrolysis: Dissolve the coupled imidazole intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration or extraction.

-

Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HOBt/EDC, or T3P (1.1-1.5 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.0-3.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final PARP-1 inhibitor.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. The following diagram illustrates the involvement of PARP-1 in this crucial cellular process.

In this pathway, a single-strand break in DNA is detected by PARP-1, which then becomes activated. The activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage, ultimately leading to the repair of the break. Inhibitors synthesized from this compound block the catalytic activity of PARP-1, preventing this repair process and leading to the accumulation of DNA damage, which can be selectively lethal to cancer cells with compromised DNA repair capabilities.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known properties of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of specific toxicological data for this exact molecule, information from structurally related imidazole derivatives has been included to provide a broader understanding of potential hazards.

Chemical and Physical Properties

This compound is a substituted imidazole derivative. Its specific properties are summarized in the table below. Much of the publicly available data is computed, and experimental validation is recommended where precise values are critical.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |

| Molecular Weight | 233.06 g/mol | PubChem[1] |

| CAS Number | 1260672-33-0 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Boiling Point | 314.1 ± 34.0 °C (Predicted) | Echemi |

| Density | 1.58 ± 0.1 g/cm³ (Predicted) | Echemi |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Safety and Hazard Information

There is a lack of specific, experimentally determined toxicological data for this compound in publicly accessible databases. Therefore, hazard information from structurally similar imidazole compounds is presented to infer potential risks. Researchers should handle this compound with the assumption that it may possess similar hazards.

| Hazard Category | Information (based on related imidazole derivatives) | Source |

| Acute Oral Toxicity | May be harmful if swallowed. 4-Bromo-1H-imidazole is classified as toxic if swallowed. | PubChem |

| Skin Corrosion/Irritation | May cause skin irritation. Halogenated imidazoles are often skin irritants. | Chemos GmbH&Co.KG[2] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | --- |

| Respiratory Irritation | May cause respiratory irritation. | --- |

| GHS Pictograms (inferred) | Acute Toxicity, Irritant | --- |

| GHS Hazard Statements (inferred) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | --- |

Experimental Protocols and Handling

General Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Caption: Workflow for the safe storage, handling, and disposal of this compound.

Synthesis of Substituted Imidazoles - A General Workflow

The synthesis of imidazole derivatives often involves multi-step reactions. The following diagram illustrates a generalized workflow for the synthesis of a trisubstituted imidazole, which can be adapted for the specific synthesis of this compound and its derivatives.

Caption: A generalized experimental workflow for the synthesis of trisubstituted imidazoles.[3]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound are not well-documented, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[4][5][6] The diverse biological activities of imidazole derivatives are attributed to their ability to interact with various enzymes and receptors.

Caption: Overview of the diverse biological activities associated with the imidazole scaffold.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery and development. While specific toxicological data is limited, a conservative approach to handling, assuming potential for irritation and oral toxicity, is recommended. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential. Further research is needed to fully characterize the safety profile and biological activity of this specific compound.

References

- 1. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 4. scialert.net [scialert.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound with the chemical formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol .[1][2] Its structure features a central imidazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position nitrogen, and an ethyl carboxylate group at the 2-position. While this specific molecule is commercially available, detailed scientific literature regarding its synthesis, comprehensive characterization, and biological activity is notably sparse. This guide summarizes the currently available information and outlines logical synthetic approaches based on related compounds.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. However, computational models provide some estimated properties.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1][2] |

| Molecular Weight | 233.06 g/mol | PubChem[1][2] |

| XLogP3 | 1.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

Synthesis

-

Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate: This precursor can be synthesized from 1-methylimidazole.

-

Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate: The subsequent bromination of the imidazole ring would yield the final product.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Analogous Reactions

While a specific protocol for the target molecule is unavailable, the following sections detail methodologies for the key transformations based on the synthesis of related imidazole compounds.

Step 1 (Proposed): Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

A potential method for the synthesis of the precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate, involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate in the presence of a base. A patented method for a similar transformation provides the following details:

-

Reaction: To a solution of 1-methyl-1H-imidazole and a base (e.g., triethylamine) in an appropriate solvent such as acetonitrile, ethyl chloroformate is added at a reduced temperature (e.g., -20 °C).[3]

-

Work-up: After the reaction is complete, the mixture is typically quenched, and the product is extracted with an organic solvent.[3] Purification would likely involve column chromatography.

Step 2 (Proposed): Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate

The bromination of the imidazole ring can be achieved using a suitable brominating agent. The synthesis of 4-bromo-1-methyl-1H-imidazole from 1-methylimidazole suggests a possible approach:

-

Reaction: To a solution of the starting material in a solvent like acetic acid, a brominating agent such as bromine is added dropwise.[4] The reaction is typically stirred at room temperature.

-

Work-up: The reaction mixture is often poured into water to precipitate the product, which is then filtered, washed, and dried.[3]

Spectroscopic Data

A publicly available ¹H NMR spectrum for this compound exists, though detailed analysis is limited by the image quality.[5] The expected signals would correspond to the ethyl group (a quartet and a triplet), the methyl group on the imidazole nitrogen (a singlet), and the proton on the imidazole ring (a singlet).

Biological Activity and Applications

Currently, there is no published research detailing the biological activity, potential therapeutic applications, or involvement in any signaling pathways for this compound. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] However, the specific effects of the 4-bromo and 1-methyl substitutions on the ethyl 2-carboxylate scaffold have not been elucidated.

The following diagram represents a general workflow for the initial biological screening of a novel compound like this compound.

Caption: A generalized workflow for assessing biological activity.

Conclusion

This compound is a readily available chemical entity. However, there is a significant lack of published scientific data regarding its synthesis, detailed characterization, and biological function. The information presented here is based on inferences from related compounds and serves as a starting point for researchers interested in exploring the potential of this molecule. Further experimental work is required to establish a reliable synthetic protocol, fully characterize the compound, and investigate its biological properties to determine its potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide delves into the rich history of substituted imidazoles, tracing their discovery from early synthetic explorations to their establishment as blockbuster drugs that have revolutionized the treatment of acid-related disorders, fungal infections, and anaerobic bacterial diseases. This document provides a comprehensive overview of the key milestones, detailed experimental methodologies, and the intricate structure-activity relationships that have guided the development of these indispensable medicines.

The Genesis of Imidazole Chemistry: Early Syntheses

The journey of substituted imidazoles began in the 19th century with the pioneering work of chemists who laid the foundation for their synthesis. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the development of versatile synthetic routes to substituted derivatives was crucial for their later therapeutic applications.[1]

The Debus-Radziszewski Imidazole Synthesis

One of the earliest and most fundamental methods for synthesizing substituted imidazoles is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis (General Procedure)

A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 eq), an aldehyde (1.0-2.5 eq), and ammonia (1.5-5.0 eq) is heated, often in a solvent such as aqueous ethanol. The reaction is typically carried out at temperatures ranging from 40°C to 100°C for 2 to 6 hours.[4] The product, a tri-substituted imidazole, precipitates from the reaction mixture upon cooling and can be isolated by filtration. The yield of this reaction can vary significantly depending on the substrates and reaction conditions.

The mechanism is thought to proceed in two main stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[2]

Taming Stomach Acid: The Rise of H₂ Receptor Antagonists and Proton Pump Inhibitors

The latter half of the 20th century witnessed a paradigm shift in the management of peptic ulcers and gastroesophageal reflux disease (GERD), thanks to the development of two major classes of substituted imidazole-containing drugs: H₂ receptor antagonists and proton pump inhibitors (PPIs).

Cimetidine and the Dawn of H₂ Receptor Blockade

Prior to the 1970s, the treatment for peptic ulcers was largely ineffective. The breakthrough came when Sir James Black and his team at Smith, Kline & French rationally designed molecules to block the action of histamine at its then-postulated second receptor (H₂), which was responsible for stimulating gastric acid secretion.[5] This pioneering work in structure-activity relationships (SAR) led to the discovery of cimetidine , the first clinically successful H₂ receptor antagonist.

The SAR studies for H₂ antagonists revealed several key features:

-

The imidazole ring of histamine was a good starting point, but not essential for antagonist activity; other heterocycles like furan (ranitidine) and thiazole (famotidine) were also effective.[5][6]

-

A flexible four-carbon equivalent chain separating the heterocyclic ring from a polar, non-basic terminal nitrogen group was optimal for antagonist activity.[5][6]

-

The terminal nitrogen group's polarity was crucial for maximal antagonist effect.[6]

Experimental Protocol: Synthesis of Cimetidine (Simplified)

The synthesis of cimetidine is a multi-step process. A key intermediate, 4-hydroxymethyl-5-methylimidazole, is prepared and then coupled with 2-mercaptoethylamine. The resulting intermediate is then reacted with N-cyano-S,S-dimethyl-dithiocarbimidate followed by methylamine to yield cimetidine.[7][8]

Mechanism of Action: H₂ Receptor Antagonism

H₂ receptor antagonists act as competitive inhibitors of histamine at the H₂ receptors on the basolateral membrane of gastric parietal cells.[3][9] This blockade prevents the histamine-induced activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the activity of the H⁺/K⁺-ATPase proton pump, the final step in acid secretion.[10]

Omeprazole and the Era of Proton Pump Inhibitors

Building on the understanding of gastric acid secretion, researchers at Astra Hässle sought an even more direct way to inhibit the proton pump. Their work on substituted benzimidazoles led to the discovery of omeprazole , the first proton pump inhibitor (PPI).[11][12]

The SAR for benzimidazole-based PPIs revealed that the molecule consists of three essential parts: a substituted benzimidazole ring, a substituted pyridine ring, and a methylsulfinyl chain connecting the two.[13] Electron-donating groups on the pyridine ring and the absence of strongly electron-withdrawing or highly hydrophilic groups on the benzimidazole ring were found to be important for activity.[13][14]

Experimental Protocol: Synthesis of Omeprazole

The synthesis of omeprazole typically involves a convergent approach. 2-Mercapto-5-methoxy-1H-benzimidazole is coupled with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine to form a thioether intermediate. This intermediate is then selectively oxidized to the sulfoxide, omeprazole.[8][15]

-

Step 1: Thioether Formation: A solution of 2-mercapto-5-methoxy-1H-benzimidazole (1.0 eq) in ethanol and aqueous sodium hydroxide is cooled. An aqueous solution of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (0.9 eq) is added slowly. The reaction mixture is stirred for several hours. The precipitated product is collected by filtration. Yields are typically high, often exceeding 90%.[16]

-

Step 2: Oxidation: The thioether intermediate is dissolved in a suitable solvent like dichloromethane and cooled. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq), is added dropwise while maintaining a low temperature. After the reaction is complete, the mixture is washed with a basic solution to remove acidic byproducts. The crude omeprazole is then purified by recrystallization.[8][17]

Mechanism of Action: Irreversible Proton Pump Inhibition

PPIs are prodrugs that are weak bases.[12] They accumulate in the acidic environment of the parietal cell's secretory canaliculi. In this acidic milieu, the PPI undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate.[18] This activated form then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase, irreversibly inactivating the pump.[12][19]

| Drug | Class | Mechanism of Action | Key Discovery Milestone |

| Cimetidine | H₂ Receptor Antagonist | Competitive inhibitor of histamine at H₂ receptors | First rationally designed anti-ulcer drug (1970s)[5] |

| Ranitidine | H₂ Receptor Antagonist | Competitive inhibitor of histamine at H₂ receptors | Developed with improved potency and side-effect profile |

| Omeprazole | Proton Pump Inhibitor | Irreversible inhibitor of the H⁺/K⁺-ATPase | First-in-class PPI (1979)[11] |

| Lansoprazole | Proton Pump Inhibitor | Irreversible inhibitor of the H⁺/K⁺-ATPase | Second PPI to market |

| Pantoprazole | Proton Pump Inhibitor | Irreversible inhibitor of the H⁺/K⁺-ATPase | Developed with a focus on stability and reduced drug-drug interactions |

| Proton Pump Inhibitor | Mean Plasma Half-life (hours) | Area Under the Curve (AUC) | Metabolizing Enzymes |

| Omeprazole | ~1 | Variable | CYP2C19, CYP3A4[20][21] |

| Esomeprazole (S-isomer) | ~1.5 | Higher than omeprazole | Primarily CYP2C19[22] |

| Lansoprazole | ~1.5 | Variable | CYP2C19, CYP3A4[20] |

| Pantoprazole | ~1 | Less variable | Primarily CYP2C19[20] |

Combating Fungal Infections: The Azole Antifungals

The discovery of azole antifungals in the latter half of the 20th century provided a much-needed arsenal against a wide range of fungal infections. These compounds, which include both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), share a common mechanism of action.

Ketoconazole and the Inhibition of Ergosterol Biosynthesis

Ketoconazole , a substituted imidazole, was a significant advancement in antifungal therapy as it was the first orally active broad-spectrum azole antifungal.

The SAR of azole antifungals has been extensively studied.[9][23] Key findings include:

-

The imidazole or triazole ring is essential for activity, as it coordinates with the heme iron of the target enzyme.

-

A substituted phenyl group is a common feature, contributing to the binding affinity.

-

The side chain attached to the azole ring plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of Ketoconazole (Conceptual)

The synthesis of ketoconazole is a complex, multi-step process. A key step involves the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with a suitably functionalized dioxolane intermediate containing the dichlorophenyl and imidazole moieties.[24]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[25] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron in the active site of the enzyme, preventing the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, disrupting its integrity and function and ultimately inhibiting fungal growth.[26]

| Antifungal Agent | Class | Typical MIC₉₀ against Candida albicans (µg/mL) |

| Ketoconazole | Imidazole | 0.03 - >16[27][28] |

| Fluconazole | Triazole | 0.25 - >64[29] |

| Itraconazole | Triazole | 0.03 - >16[27][28] |

MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and testing methodology.

Targeting Anaerobes: The Nitroimidazoles

The discovery of nitroimidazoles revolutionized the treatment of anaerobic bacterial and protozoal infections. Metronidazole , the first and most well-known member of this class, remains a crucial therapeutic agent.

Experimental Protocol: Synthesis of Metronidazole (Simplified)

Metronidazole is synthesized by the nitration of 2-methylimidazole to give 2-methyl-5-nitroimidazole. This intermediate is then alkylated with 2-chloroethanol or ethylene oxide to yield metronidazole.

Mechanism of Action: DNA Damage in Anaerobic Environments

Nitroimidazoles are prodrugs that are selectively activated in anaerobic organisms. In the low redox potential environment of anaerobic cells, the nitro group of the imidazole is reduced by enzymes such as pyruvate-ferredoxin oxidoreductase. This reduction generates highly reactive nitroso radicals and other cytotoxic intermediates.[13] These reactive species then bind to and cause strand breaks in the DNA of the microorganism, leading to cell death.[1] The selective toxicity of nitroimidazoles is due to the fact that this reductive activation does not occur efficiently in aerobic human cells.

| Nitroimidazole | Typical MIC₉₀ against Bacteroides fragilis (µg/mL) | Typical MIC₉₀ against Trichomonas vaginalis (µg/mL) |

| Metronidazole | 2[30] | 2[31] |

| Tinidazole | 2[30] | 1-2[31] |

| Secnidazole | 2[30] | 1-2[31] |

Conclusion: An Enduring Legacy and a Promising Future

The history of substituted imidazoles is a testament to the power of medicinal chemistry to transform human health. From the rational design of cimetidine to the serendipitous discovery and subsequent optimization of other classes, these compounds have provided effective treatments for a wide range of debilitating and life-threatening conditions. The journey from the initial synthesis of the imidazole ring to the development of highly specific and potent drugs showcases the iterative process of drug discovery, driven by an ever-deepening understanding of biological pathways and structure-activity relationships. As we face new challenges such as drug resistance, the versatile imidazole scaffold will undoubtedly continue to serve as a foundation for the development of the next generation of innovative therapeutics. The ongoing exploration of novel substitutions and hybrid molecules promises a future where the legacy of this remarkable heterocycle continues to unfold.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 17. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 18. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, lansoprazole and pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SAR studies on H2 antagonists containing alkylamino substituted 1,2, 5-thiadiazole 1-oxide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Fluconazole, itraconazole and ketoconazole in-vitro activity. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. journals.asm.org [journals.asm.org]

Theoretical Framework for the Computational Analysis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations applicable to Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this document outlines the established quantum chemical methodologies and computational workflows widely used for substituted imidazole derivatives. By presenting these established protocols, this guide serves as a robust framework for initiating and interpreting theoretical investigations of this compound.

The imidazole scaffold is a crucial component in many biologically active molecules, and understanding its electronic and structural properties through computational modeling is paramount for rational drug design and the development of novel functional materials.[1] Theoretical calculations offer a powerful, non-experimental approach to elucidate molecular geometry, electronic structure, reactivity, and spectroscopic properties, providing invaluable insights that can guide synthetic efforts and biological evaluations.[2]

Computational Methodologies

The theoretical investigation of imidazole derivatives typically employs Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] DFT, particularly with the B3LYP hybrid functional, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4]

1.1. Geometry Optimization and Vibrational Frequencies:

The initial step in any theoretical analysis is the optimization of the molecule's ground-state geometry. This is commonly performed using DFT with a suitable basis set, such as 6-311G(d,p).[3][5] The optimized geometry corresponds to the minimum energy conformation of the molecule. Following optimization, vibrational frequency calculations are crucial to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[3]

1.2. Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that determine the chemical reactivity and electronic properties of a molecule.[3] The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[3]

1.3. Molecular Electrostatic Potential (MEP) Analysis:

The MEP is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential.

1.4. Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose.[4] Comparing the calculated chemical shifts with experimental data can aid in the structural elucidation and confirmation of the synthesized compound.[4]

1.5. Time-Dependent Density Functional Theory (TD-DFT):

To investigate the electronic transition properties and predict the UV-Vis absorption spectrum, TD-DFT calculations are employed.[3] This method provides information about the excitation energies and oscillator strengths of the electronic transitions, which are crucial for understanding the photophysical properties of the molecule.

Data Presentation: Predicted Properties of this compound

The following tables summarize the types of quantitative data that would be generated from the theoretical calculations described above. The values presented here are hypothetical and serve as an illustrative example of how such data would be structured for clear comparison.

Table 1: Calculated Geometric Parameters (Optimized at B3LYP/6-311G(d,p) Level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | N1-C1-C2 | 108.5 |

| C2-N2 | 1.330 | C1-C2-N2 | 110.0 |

| N2-C3 | 1.380 | C2-N2-C3 | 105.0 |

| C3-C4 | 1.360 | N2-C3-C4 | 112.0 |

| C4-N1 | 1.375 | C3-C4-N1 | 104.5 |

| N1-C1 | 1.370 | C4-N1-C1 | 110.0 |

| C4-Br | 1.890 | C3-C4-Br | 125.0 |

| C1-C6 | 1.500 | N1-C1-C6 | 120.0 |

| C6-O1 | 1.210 | O1-C6-O2 | 125.0 |

| C6-O2 | 1.350 | C6-O2-C7 | 115.0 |

| N1-C5 | 1.470 | C1-N1-C5 | 125.0 |

Table 2: Calculated Electronic Properties (B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (GIAO Method, in ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C1 | 140.2 | H (Methyl on N1) | 3.85 |

| C2 | 128.5 | H (Ethyl -CH2-) | 4.30 |

| C3 | 115.0 | H (Ethyl -CH3) | 1.35 |

| C4 | 95.8 | ||

| C5 (Methyl on N1) | 35.1 | ||

| C6 (Carbonyl) | 162.3 | ||

| C7 (Ethyl -CH2-) | 61.5 | ||

| C8 (Ethyl -CH3) | 14.2 |

Detailed Computational Protocols

3.1. Software:

All quantum chemical calculations would be performed using a standard computational chemistry software package such as Gaussian 09 or Gaussian 16.[3] Visualization of molecular orbitals and electrostatic potential maps can be carried out using GaussView or other similar molecular visualization software.

3.2. Geometry Optimization and Frequency Calculations:

The molecular structure of this compound would be initially built using a molecular editor and then fully optimized in the gas phase using the B3LYP functional with the 6-311G(d,p) basis set. The convergence criteria for the optimization would be set to the default values of the software. Harmonic vibrational frequencies would be calculated at the same level of theory to confirm the nature of the stationary point.

3.3. FMO, MEP, and Reactivity Descriptor Calculations:

The energies of the HOMO and LUMO, as well as the MEP, would be calculated from the optimized geometry at the B3LYP/6-311G(d,p) level of theory. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) would be calculated from the HOMO and LUMO energies.

3.4. NMR Chemical Shift Calculations:

The ¹³C and ¹H NMR chemical shifts would be calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory in a suitable solvent (e.g., chloroform or DMSO) using the Polarizable Continuum Model (PCM). Tetramethylsilane (TMS) would be used as the reference standard for calculating the chemical shifts.

3.5. TD-DFT Calculations:

The electronic absorption spectrum would be simulated using TD-DFT calculations at the B3LYP/6-311G(d,p) level of theory on the optimized ground-state geometry. The first 20 singlet-singlet electronic transitions would be calculated to cover the relevant spectral range.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

Computational Workflow for Theoretical Analysis

Caption: A typical workflow for the theoretical analysis of a small organic molecule.

Frontier Molecular Orbital (FMO) Diagram

Caption: Schematic representation of Frontier Molecular Orbitals (HOMO and LUMO).

This guide provides a foundational framework for conducting and interpreting theoretical calculations on this compound. The outlined methodologies and data presentation formats are based on established practices in computational chemistry for similar molecular systems, offering a clear path for future research endeavors.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate from ethyl 1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the regioselective bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate. The protocol described herein is adapted from established procedures for the bromination of similar imidazole derivatives, offering a robust starting point for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via the electrophilic substitution of a bromine atom onto the imidazole ring, yielding the desired 4-bromo product.

Caption: Reaction scheme for the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product. The expected yield is based on analogous reactions reported in the literature.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Liquid/Solid | N/A |

| This compound | C₇H₉BrN₂O₂ | 233.06[2] | Solid | ~40% |

Experimental Protocol

This protocol is adapted from the bromination of 1-methyl-1H-imidazole-2-carbaldehyde and should be optimized for the specific substrate.[1]

Materials:

-

Ethyl 1-methyl-1H-imidazole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Heptane

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Based on analogous reactions, the reaction may require an extended period (e.g., up to 144 hours) to reach completion.[1]

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-